1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-3-carboxylic acid
Description
This compound features a piperidine-3-carboxylic acid core conjugated to a 3,5-dimethyl-1H-pyrrole-2-carbonyl group, with an ethoxycarbonyl substituent at the pyrrole’s 4-position. Its molecular formula is C₁₇H₂₂N₂O₅ (calculated molecular weight: 334.37 g/mol). Such hybrid structures are common in medicinal chemistry, where the piperidine moiety contributes to conformational rigidity, and the pyrrole ring may engage in π-π interactions with biological targets.
Properties
IUPAC Name |
1-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-4-23-16(22)12-9(2)13(17-10(12)3)14(19)18-7-5-6-11(8-18)15(20)21/h11,17H,4-8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOVAULAUBWDJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)N2CCCC(C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401122382 | |
| Record name | 3-Piperidinecarboxylic acid, 1-[[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401122382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142210-14-7 | |
| Record name | 3-Piperidinecarboxylic acid, 1-[[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinecarboxylic acid, 1-[[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401122382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-{[4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-3-carboxylic acid (CAS RN: 1142210-14-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, focusing on its mechanisms of action and efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of the compound is C16H22N2O5. Its structure features a piperidine ring substituted with a pyrrole moiety, which is known for contributing to various pharmacological activities. The ethoxycarbonyl and carbonyl groups enhance its reactivity and interaction with biological targets.
Research has indicated that the compound exhibits significant activity against specific biological targets. Notably, it has been evaluated for its inhibitory effects on cathepsin K, an enzyme implicated in bone resorption processes. In vitro studies have shown that derivatives of piperidine compounds can effectively inhibit cathepsin K, suggesting potential applications in treating osteoporosis and other bone-related diseases .
In Vitro Studies
A study highlighted the synthesis of several piperidine derivatives, including the target compound, which were tested for their cathepsin K inhibitory activities. The results indicated that these compounds displayed moderate to strong inhibitory effects, with IC50 values comparable to established drugs .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| F-12 | 13.52 | Strong |
| Target Compound | TBD | Moderate to Strong |
Case Studies
In a notable case study, the compound was part of a broader investigation into novel anti-bone resorption agents. The study utilized molecular docking techniques to predict interactions between the compound and cathepsin K's active site, providing insights into how structural modifications could enhance bioactivity .
Pharmacological Implications
The potential therapeutic implications of this compound extend beyond osteoporosis. Given its structural characteristics, it may also exhibit antiviral properties. Preliminary studies have shown that similar piperidine derivatives can inhibit viral replication in various models, suggesting a need for further investigation into this aspect .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrrole Ring
Key Compounds:
Analysis :
- The ethoxycarbonyl group in the target compound introduces an ester functionality absent in sc-302692 and CAS 1142209-94-4.
- The discontinued status of CAS 1142209-94-6 suggests that the addition of ethoxycarbonyl in the target compound may address stability or efficacy limitations.
Heterocyclic Core Modifications
Example Compounds:
- Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (): Features a bicyclic naphthyridine core instead of pyrrole.
- 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid (): Replaces pyrrole with a pyrazole ring and introduces a sulfonyl group. Pyrazoles are more electron-deficient than pyrroles, altering electronic interactions with targets .
Analysis :
- Pyrrole-based compounds (target compound, sc-302692) exhibit π-electron-rich systems, favoring interactions with hydrophobic pockets in enzymes. In contrast, pyrazole derivatives () may engage in dipole-dipole interactions due to sulfonyl groups .
- The naphthyridine derivative () demonstrates how core rigidity impacts synthetic complexity and biological activity. Its synthesis requires hydrogenation steps with Raney nickel, whereas the target compound’s synthesis likely involves pyrrole acylation .
Commercial Availability ():
- sc-302692 : Priced at $450/500 mg, indicating moderate accessibility.
Q & A
Q. What are the established synthetic routes for 1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Prepare the pyrrole-2-carbonyl intermediate by reacting 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid with a coupling agent (e.g., EDCI or DCC) in anhydrous DCM. Control reaction temperature (0–25°C) to minimize side reactions .
- Step 2 : Couple the intermediate with piperidine-3-carboxylic acid using a base (e.g., triethylamine) to activate the carboxyl group. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
- Critical Factors : Excess coupling agents increase yield but may require rigorous purification. Solvent polarity impacts reaction kinetics and byproduct formation .
Q. What spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment of this compound?
- Methodological Answer :
- NMR : Use and NMR to confirm regiochemistry and stereochemistry. Key signals include the ethoxycarbonyl group (δ ~1.3 ppm for CH, δ ~4.2 ppm for OCH) and piperidine protons (δ ~3.0–3.5 ppm for N-CH) .
- HPLC : Employ reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity. Optimize gradient elution (e.g., 30–70% acetonitrile over 20 minutes) for baseline separation of impurities .
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm) and absence of unreacted starting materials .
Q. How does the ethoxycarbonyl group influence the compound’s physicochemical properties compared to methyl or free carboxylic acid derivatives?
- Methodological Answer :
- Solubility : The ethoxycarbonyl group enhances lipophilicity compared to free carboxylic acids, reducing aqueous solubility but improving membrane permeability. Compare logP values via shake-flask experiments at pH 7.4 .
- Stability : Ethyl esters are more hydrolytically stable than methyl esters under physiological conditions (pH 7.4, 37°C). Monitor degradation via HPLC over 24 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data obtained from different experimental setups?
- Methodological Answer :
- Standardize Conditions : Use buffered solutions (e.g., ammonium acetate pH 6.5) to control ionization. Measure solubility via UV-Vis spectroscopy at λ of the compound .
- Address Variability : If conflicting data arise (e.g., >43.2 µg/mL vs. lower values), validate methods using dynamic light scattering (DLS) to detect aggregation, which may falsely lower solubility .
Q. What strategies mitigate byproduct formation during the coupling of the pyrrole and piperidine moieties?
- Methodological Answer :
- Optimize Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate coupling and reduce side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .
- Temperature Control : Maintain reactions at 0–5°C to suppress racemization of the piperidine ring. Confirm enantiopurity via chiral HPLC with a cellulose-based column .
Q. What are the implications of stereochemical configuration at the piperidine ring on biological activity, and how can this be controlled during synthesis?
- Methodological Answer :
- Stereochemical Control : Use asymmetric synthesis with chiral auxiliaries (e.g., Evans’ oxazolidinones) to enforce (3S) or (3R) configurations. Confirm stereochemistry via X-ray crystallography or NOESY NMR .
- Biological Impact : Test enantiomers in receptor-binding assays (e.g., enzyme inhibition). For example, (3S) configurations may show higher affinity due to spatial alignment with active sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
